
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its anticonvulsant properties. The presence of the 3,5-dichlorophenyl group enhances its biological activity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydantoin under specific conditions. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and hydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,5-dichlorobenzoyl chloride is added dropwise to a solution of hydantoin in DMF, followed by the addition of sodium hydroxide. The mixture is then heated to promote the reaction, resulting in the formation of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted hydantoins, which can be further utilized in medicinal chemistry and other applications.
Applications De Recherche Scientifique
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for potential therapeutic uses, including treatment of epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, involves its interaction with sodium channels in neurons. By blocking these channels, the compound prevents the repetitive firing of neurons, thereby exerting its anticonvulsant effects. This action is crucial in the treatment of seizure disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Used in the treatment of epilepsy.
Mephenytoin: Similar in structure and function to phenytoin.
Uniqueness
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is unique due to the presence of the 3,5-dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for targeted therapeutic applications.
Propriétés
Numéro CAS |
32955-84-3 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O3 |
Poids moléculaire |
301.12 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1-propanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-10(17)15-6-11(18)16(12(15)19)9-4-7(13)3-8(14)5-9/h3-5H,2,6H2,1H3 |
Clé InChI |
KCJNMRLDRIHZSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


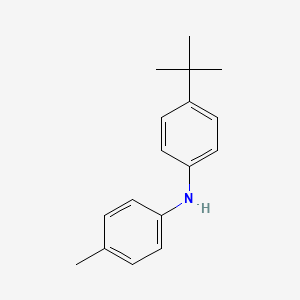
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
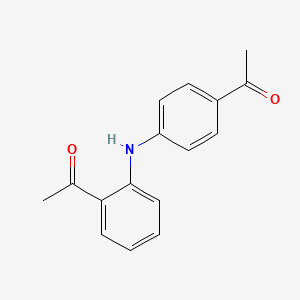
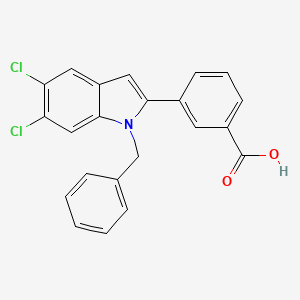
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
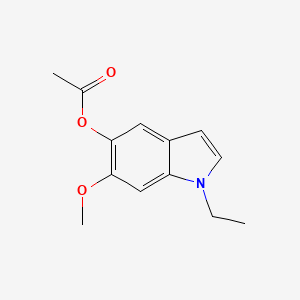
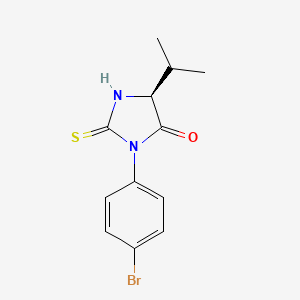
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
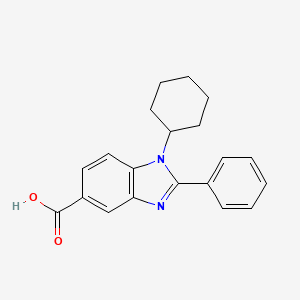
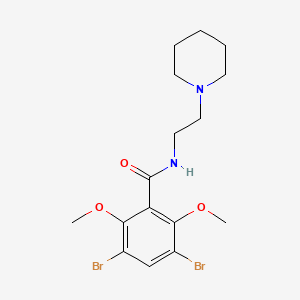
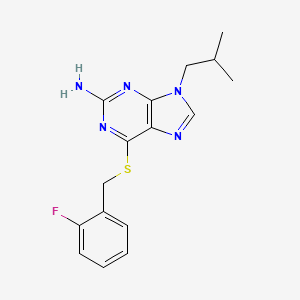

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
